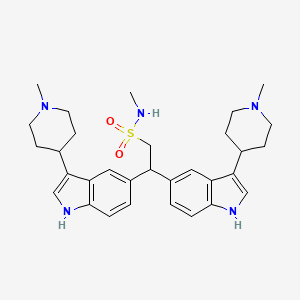
2,5-Dimethyl Celecoxib-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl Celecoxib-d4 is a deuterated analog of 2,5-Dimethyl Celecoxib, a derivative of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and drug interactions due to its stable isotope labeling. It is structurally similar to celecoxib but lacks COX-2 inhibitory function, making it a valuable tool for studying non-COX-2 related effects of celecoxib .
Méthodes De Préparation
The synthesis of 2,5-Dimethyl Celecoxib-d4 involves multiple steps, starting with the preparation of the core structure through a Claisen condensation reaction. The process typically includes:
Claisen Condensation: 4-methylacetophenone reacts with ethyl trifluoroacetate in methanol to form a diketone intermediate.
Cyclo-condensation: The diketone intermediate undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to form the pyrazole ring.
Industrial production methods often involve optimization of reaction conditions to improve yield and purity. This includes the use of appropriate solvents, temperature control, and purification techniques such as recrystallization .
Analyse Des Réactions Chimiques
2,5-Dimethyl Celecoxib-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,5-Dimethyl Celecoxib-d4 has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry for the quantification of celecoxib and its metabolites.
Biology: The compound is employed in studies investigating the metabolic pathways of celecoxib and its derivatives.
Mécanisme D'action
2,5-Dimethyl Celecoxib-d4 exerts its effects primarily through the inhibition of the CIP2A/PP2A/Akt signaling pathway. This pathway is crucial in regulating cell proliferation and survival. By inhibiting CIP2A, this compound reduces the phosphorylation of Akt, leading to cell cycle arrest and apoptosis in cancer cells . Unlike celecoxib, it does not inhibit COX-2, making it a valuable tool for studying non-COX-2 related mechanisms .
Comparaison Avec Des Composés Similaires
2,5-Dimethyl Celecoxib-d4 is unique compared to other similar compounds due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. Similar compounds include:
Celecoxib: A selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties.
OSU-03012: A celecoxib derivative with potent anti-tumor properties.
Etori-, Rofe-, and Valdecoxib: Other COX-2 inhibitors with varying degrees of efficacy and side effects.
The uniqueness of this compound lies in its ability to provide insights into the non-COX-2 related effects of celecoxib, making it a valuable tool in both research and drug development .
Propriétés
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-(2,5-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-11-3-4-12(2)15(9-11)16-10-17(18(19,20)21)23-24(16)13-5-7-14(8-6-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26)/i5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFOSUUWGCDXEF-KDWZCNHSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=C(C=CC(=C3)C)C)[2H])[2H])S(=O)(=O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7bta,8bta,8abta)]-(9CI)](/img/new.no-structure.jpg)







